molecular formula C6H6Cl2N2O2S2 B12327121 2,5-dichloro-N-ethanimidoylthiophene-3-sulfonamide

2,5-dichloro-N-ethanimidoylthiophene-3-sulfonamide

Cat. No.: B12327121
M. Wt: 273.2 g/mol
InChI Key: SVTDXNZWNASMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-ethanimidoylthiophene-3-sulfonamide is a chemical compound with the molecular formula C6H6Cl2N2O2S2 and a molecular weight of 273.16 g/mol It is characterized by the presence of two chlorine atoms, an ethanimidoyl group, and a thiophene ring substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity 2,5-dichloro-N-ethanimidoylthiophene-3-sulfonamide .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-ethanimidoylthiophene-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted thiophene derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2,5-dichloro-N-ethanimidoylthiophene-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its structural similarity to other sulfonamide-based drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-ethanimidoylthiophene-3-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This interaction can disrupt metabolic pathways and cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives such as:

  • 2,5-dichlorothiophene-3-sulfonamide
  • N-ethanimidoylthiophene-3-sulfonamide
  • 2,5-dichloro-N-methylthiophene-3-sulfonamide

Uniqueness

2,5-dichloro-N-ethanimidoylthiophene-3-sulfonamide is unique due to the presence of both chlorine atoms and the ethanimidoyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C6H6Cl2N2O2S2

Molecular Weight

273.2 g/mol

IUPAC Name

N'-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide

InChI

InChI=1S/C6H6Cl2N2O2S2/c1-3(9)10-14(11,12)4-2-5(7)13-6(4)8/h2H,1H3,(H2,9,10)

InChI Key

SVTDXNZWNASMLH-UHFFFAOYSA-N

Isomeric SMILES

C/C(=N\S(=O)(=O)C1=C(SC(=C1)Cl)Cl)/N

Canonical SMILES

CC(=NS(=O)(=O)C1=C(SC(=C1)Cl)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.